Product packaging for Benzoyl glucuronide(Cat. No.:CAS No. 19237-53-7)

Benzoyl glucuronide

Cat. No.: B031462
CAS No.: 19237-53-7
M. Wt: 298.24 g/mol
InChI Key: NLOPFVNXNMEEDI-UNLLLRGISA-N
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Description

Benzoyl glucuronide is a significant acyl glucuronide conjugate, serving as a crucial phase II metabolite in xenobiotic metabolism studies. Its primary research value lies in the investigation of drug disposition, pharmacokinetics, and bioactivation pathways for compounds containing a carboxylic acid functional group. The mechanism of action involves enzymatic conjugation by UDP-glucuronosyltransferases (UGTs), specifically forming an ester linkage between the glucuronic acid and the carboxyl group of the aglycone (e.g., benzoic acid or drugs like bezafibrate). This conjugation generally increases hydrophilicity to facilitate biliary or renal excretion. Researchers utilize this compound as a critical reference standard in LC-MS and HPLC assays to quantify metabolic stability, identify exposure levels, and study the potential toxicological implications associated with acyl glucuronides. These implications include chemical rearrangement (isomerization) and the rare but possible covalent adduct formation with proteins, which is a area of intense interest in drug safety assessment. This high-purity compound is an essential tool for analytical chemists, toxicologists, and pharmacologists working in drug discovery and development, enabling precise metabolic profiling and a deeper understanding of the fate of carboxylic acid-containing substances in biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O8 B031462 Benzoyl glucuronide CAS No. 19237-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-benzoyloxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O8/c14-7-8(15)10(11(17)18)20-13(9(7)16)21-12(19)6-4-2-1-3-5-6/h1-5,7-10,13-16H,(H,17,18)/t7-,8-,9+,10-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOPFVNXNMEEDI-UNLLLRGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940901
Record name 1-O-Benzoylhexopyranuronic acid
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Molecular Weight

298.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Benzoyl glucuronide (Benzoic acid)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19237-53-7
Record name Benzoyl glucuronide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl glucuronide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-Benzoylhexopyranuronic acid
Source EPA DSSTox
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Record name BENZOYL GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC94T61O9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Benzoyl glucuronide (Benzoic acid)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Metabolism and Biotransformation of Benzoyl Glucuronide Precursors

Glucuronidation Pathway of Benzoic Acid

The formation of benzoyl glucuronide is a significant metabolic pathway for the detoxification and elimination of its precursor, benzoic acid. ontosight.ai This process, known as glucuronidation, is a major Phase II biotransformation reaction that converts lipophilic compounds into more water-soluble and readily excretable metabolites. ontosight.aiuomus.edu.iq The reaction takes place primarily in the liver and involves the enzymatic transfer of glucuronic acid from a high-energy donor molecule, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to benzoic acid. ontosight.aifigshare.com This conjugation results in the formation of an O-glucuronide, specifically a 1-β-O-acyl glucuronide, where the glucuronic acid is attached to the carboxyl group of benzoic acid via an ester linkage. ontosight.ainih.gov The resulting this compound is significantly more water-soluble than benzoic acid, facilitating its excretion by the kidneys. hmdb.ca

Role of UDP-Glucuronosyltransferase (UGT) Isoforms in this compound Synthesis

The synthesis of this compound is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). ontosight.aifrontiersin.org These membrane-bound enzymes, located predominantly in the endoplasmic reticulum of liver cells, are responsible for the glucuronidation of a wide array of structurally diverse compounds, including drugs, xenobiotics, and endogenous substances. frontiersin.org

Several UGT isoforms have been identified and are classified into families and subfamilies based on their amino acid sequence identity. frontiersin.org While multiple UGT isoforms are expressed in human tissues, specific isoforms exhibit distinct but often overlapping substrate specificities. frontiersin.orgnih.gov Research indicates that UGTs from the UGT1A and UGT2B families are primarily involved in the glucuronidation of various compounds. nih.govnih.gov For instance, UGT1A1, UGT1A4, and UGT1A9 have been shown to metabolize various aromatic amines. nih.gov Specifically for carboxylic acids like benzoic acid, isoforms such as UGT1A9 and UGT2B7 are known to play a significant role. nih.govresearchgate.net The liver expresses a high abundance of UGTs, with UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, and 2B15 being major players in hepatic drug glucuronidation. nih.gov The specific UGT isoforms responsible for the formation of this compound from benzoic acid can vary, and their relative contributions are influenced by factors such as their expression levels and catalytic efficiencies.

Factors Influencing this compound Formation (e.g., substrate concentration, enzyme activity)

The rate and extent of this compound formation are influenced by several key factors:

Substrate Concentration: The concentration of the precursor, benzoic acid, directly affects the rate of glucuronidation. At lower concentrations, the formation of this compound may be a minor pathway compared to conjugation with glycine (B1666218) to form hippuric acid. However, as the dose of benzoic acid increases, the glycine conjugation pathway can become saturated, leading to a greater proportion of the dose being metabolized via glucuronidation. researchgate.net

Enzyme Activity: The activity of the UGT enzymes is a critical determinant. This activity can be influenced by genetic polymorphisms, which can lead to interindividual variations in the rate of glucuronidation. nih.gov Furthermore, the presence of inhibitors or inducers of UGT enzymes can also modulate the formation of this compound. nih.gov

Cofactor Availability: The synthesis of this compound requires the cosubstrate UDPGA. uomus.edu.iq The availability of UDPGA, which is derived from D-glucose, is essential for the reaction to proceed. uomus.edu.iq

pH: The pH of the cellular environment can influence the stability of the resulting this compound. Acyl glucuronides can undergo pH-dependent intramolecular acyl migration. arkat-usa.org Studies have shown that the degradation rate of 1-β-O-benzoyl glucuronide is influenced by pH, with kinetics catalyzed by both specific and general bases. acs.orgnih.gov

Comparative Metabolism Across Species

Significant interspecies variations exist in the metabolic fate of benzoic acid, particularly in the extent of this compound excretion. While conjugation with glycine to form hippuric acid is the primary metabolic route in many species, the proportion of benzoic acid that undergoes glucuronidation can differ substantially. europa.euinchem.org

Interspecies Variations in this compound Excretion

The excretion of this compound as a metabolite of benzoic acid varies widely among different animal species. In many herbivorous and omnivorous species, including humans, monkeys, pigs, and rodents, benzoic acid is predominantly excreted as hippuric acid. inchem.org In contrast, carnivorous species, with the exception of cats, tend to excrete substantial amounts of this compound in addition to hippuric acid. inchem.org Cats exhibit a notable deficiency in UGT activity towards benzoic acid.

Studies on marsupials have also revealed considerable variability in this compound excretion. For instance, after administration of benzoic acid, the sugar glider was found to excrete 31.6% of the dose as this compound, making it a major metabolite in this species. figshare.com In other marsupials studied, the excretion of this compound ranged from 2% to 15% of the administered dose. figshare.com

The table below summarizes the excretion of this compound in various species after the administration of benzoic acid.

SpeciesThis compound Excretion (% of Dose)Primary Metabolite
HumanMinor at low dosesHippuric Acid
MonkeyMinorHippuric Acid
PigMinorHippuric Acid
RodentsTrace amountsHippuric Acid
DogSubstantialHippuric Acid & this compound
FerretSubstantialHippuric Acid & this compound
Indian Fruit BatHighThis compound
Sugar Glider31.6%This compound
Pademelon2%Hippuric Acid

This table is a compilation of data from multiple sources and represents a general overview. Actual percentages can vary based on the dose and other experimental conditions.

Examples of Species with High this compound Excretion (e.g., Indian fruit bat, dog, ferret)

Certain species are characterized by a high capacity for this compound formation. The Indian fruit bat, for example, excretes a significant portion of administered benzoic acid as this compound. europa.eu Similarly, the dog and the ferret are known to excrete substantial amounts of this compound alongside hippuric acid. europa.euinchem.org This high level of glucuronidation in these species suggests a well-developed UGT enzyme system for the conjugation of carboxylic acids.

Interplay with Other Metabolic Pathways

The glucuronidation of benzoic acid to form this compound does not occur in isolation but rather in concert with other metabolic pathways. The primary competing pathway for the metabolism of benzoic acid is conjugation with the amino acid glycine to form hippuric acid. europa.eu This reaction is catalyzed by acyl-CoA:glycine N-acyltransferase. imperial.ac.uk

The balance between these two pathways is largely dependent on the dose of benzoic acid. At low doses, the formation of hippuric acid is the predominant route of elimination in most species. europa.eu However, the capacity of the glycine conjugation pathway is limited by the availability of glycine and the activity of the enzymes involved. When high doses of benzoic acid are administered, this pathway can become saturated. researchgate.net Consequently, a larger proportion of the benzoic acid is shunted towards the glucuronidation pathway, resulting in increased formation and excretion of this compound. researchgate.net

Furthermore, other metabolic reactions can occur. For instance, chronic ethanol (B145695) administration has been shown to alter hepatic metabolism, leading to an increase in the glucuronidation of toxic substances, including this compound, to facilitate their excretion. mdpi.com This suggests an interplay between ethanol metabolism and the pathways responsible for detoxifying xenobiotics like benzoic acid.

Competition with Glycine Conjugation

The metabolism of benzoic acid, a primary precursor to this compound, involves two major competing conjugation pathways: glucuronidation to form this compound and conjugation with glycine to produce hippuric acid (benzoyl-glycine). europa.eual-edu.com These reactions are catalyzed by different enzyme systems located in different cellular compartments; glucuronidation by UDP-glucuronosyltransferases (UGTs) primarily in the endoplasmic reticulum, and glycine conjugation by glycine N-acyltransferase in the mitochondria. wikipathways.org

The primary route of metabolism for benzoic acid in many species, including humans, is conjugation with glycine. europa.eu In humans, at a low dose (1 mg/kg), benzoic acid is almost entirely excreted as hippuric acid. europa.euscispace.com Similarly, in rodents administered a 50 mg/kg dose, hippuric acid constitutes 95-100% of the excreted metabolites. europa.eu The formation of hippuric acid is a high-affinity, low-capacity pathway, meaning it is efficient at low substrate concentrations but can become saturated. scispace.com The availability of glycine can be a limiting factor in this pathway. researchgate.nettandfonline.com

As the dose of benzoic acid increases, the glycine conjugation pathway can become saturated, leading to a greater proportion of the substrate being shunted into the alternative glucuronidation pathway. This results in an increased formation and excretion of this compound. For instance, in a study on ferrets, increasing the dose of benzoic acid from 50 mg/kg to 200 mg/kg led to a decrease in the proportion of hippuric acid excreted and an increase in the proportion of this compound. scispace.com This dose-dependent shift highlights the competitive nature of these two metabolic routes. In contrast, the rabbit almost entirely excretes a 200 mg/kg dose as hippuric acid, indicating significant species differences in metabolic capacity. scispace.com

Some species, like the Indian fruit bat, exhibit a near-total absence of hippuric acid formation, excreting benzoic acid mainly as this compound, suggesting a potential defect in the glycine conjugation pathway. scispace.com In dogs, the excretion of this compound is more prominent compared to rats, rabbits, and humans, where hippuric acid is the predominant metabolite. inchem.org

SpeciesBenzoic Acid DosePrimary MetaboliteObservationsReference
Human1 mg/kgHippuric AcidExcreted entirely as hippuric acid. scispace.com
Rodents (Rat, Mouse, etc.)50 mg/kgHippuric Acid95-100% of 24-hour excretion is hippuric acid. europa.eu
Ferret50 mg/kgHippuric Acid~80% excreted as hippuric acid, with ~20% as this compound and benzoic acid. scispace.com
Ferret200 mg/kgThis compound / Hippuric AcidProportion of this compound increased, and hippuric acid decreased compared to the lower dose. scispace.com
Rabbit200 mg/kgHippuric AcidExcreted almost entirely as hippuric acid, showing high capacity for glycine conjugation. scispace.com
Indian Fruit Bat50 mg/kgThis compoundOnly traces of hippuric acid produced, suggesting a defect in glycine conjugation. scispace.com
DogNot specifiedThis compound / Hippuric AcidExcretes more conjugated glucuronic acid than hippuric acid compared to other species. inchem.org

Influence of Metabolic Inhibitors on this compound Excretion

The excretion of this compound can be significantly altered by the presence of metabolic inhibitors that affect the enzymes involved in its formation or the transport proteins responsible for its elimination. These inhibitors can act on the UGT enzymes that catalyze the conjugation of benzoic acid with glucuronic acid or on transporters involved in the renal excretion of the resulting acyl glucuronide.

Probenecid (B1678239) is a classic inhibitor of organic anion transporters in the kidney and can also inhibit UGT enzymes. hmdb.capharmacompass.com Studies on other carboxylic acids, such as diflunisal (B1670566), have demonstrated that probenecid significantly decreases the formation clearance of acyl glucuronides. nih.gov Co-administration of probenecid with diflunisal resulted in a 54% decrease in the metabolite formation clearance of the acyl glucuronide. nih.gov This is attributed to the inhibitory effect of probenecid on glucuronidation. researchgate.net Furthermore, probenecid reduces the renal clearance of glucuronide conjugates, leading to higher plasma concentrations. nih.gov

Salicylic (B10762653) acid , the primary metabolite of aspirin, is also known to compete for and inhibit metabolic pathways shared by benzoic acid. tandfonline.comhmdb.ca The administration of salicylic acid can decrease the excretion of other compounds that undergo glucuronidation and glycine conjugation. nih.gov In a study investigating the metabolism of ethyl paraben, which is hydrolyzed to p-hydroxybenzoic acid, simultaneous administration of salicylic acid led to a decrease in the excretion of p-hydroxythis compound and p-hydroxyhippuric acid. nih.gov This suggests that salicylic acid can inhibit both the glucuronidation and glycine conjugation pathways, likely through competition for the same enzymes or cofactors.

Other metabolic inhibitors can also have an indirect effect. For example, in a study on the metabolism of benzyl (B1604629) acetate (B1210297), which is converted to benzoic acid and then to this compound, the alcohol dehydrogenase inhibitor pyrazole was found to halve the percentage of the dose excreted as this compound. nih.gov This indicates that inhibiting an early step in the metabolic pathway of a precursor can significantly reduce the formation of the final this compound metabolite.

InhibitorMechanism of ActionEffect on Glucuronidation/ExcretionResearch FindingReference
ProbenecidInhibits UGT enzymes and organic anion transporters.Decreases formation and renal clearance of acyl glucuronides.Decreased the formation clearance of diflunisal acyl glucuronide by 54%. nih.gov
Salicylic AcidCompetes for glucuronidation and glycine conjugation pathways.Decreases excretion of glucuronide and glycine conjugates of other substrates.Simultaneous administration with ethyl paraben decreased excretion of p-hydroxythis compound. nih.gov
PyrazoleInhibits alcohol dehydrogenase.Reduces the formation of precursors for glucuronidation.Halved the excretion of this compound from benzyl acetate administration in rats. nih.gov

Chemical Reactivity and Stability of Acyl Glucuronides, Including Benzoyl Glucuronide

General Principles of Acyl Glucuronide Reactivity

A defining characteristic of acyl glucuronide reactivity is intramolecular acyl migration. nih.govresearchgate.net This non-enzymatic process involves the transfer of the acyl group from its initial 1-β-O-position on the glucuronic acid ring to the adjacent hydroxyl groups at positions C-2, C-3, and C-4. nih.govjst.go.jpcurrentseparations.com This results in the formation of positional isomers (2-O, 3-O, and 4-O-acyl esters) which are generally not substrates for the β-glucuronidase enzyme. nih.govresearchgate.net

Non-Enzymic Hydrolysis

Benzoyl Glucuronide Specific Reactivity

This compound, as an archetypal aryl-acyl glucuronide, exhibits the characteristic reactivity of this class of metabolites. Its degradation kinetics and stability have been the subject of detailed structure-activity relationship (SAR) studies. acs.orgacs.org

The degradation of this compound and its derivatives follows first-order kinetics, encompassing both hydrolysis and acyl migration. nih.gov The degradation rate constant, often denoted as k, is a critical parameter for predicting the reactivity of these compounds. acs.orgnih.gov Studies have shown that the electrophilicity of the ester carbonyl carbon and steric hindrance around the 1-β-O-acyl linkage are major determinants of the degradation rate. acs.orgnih.gov

Several factors influence the rate constants:

Anomeric Configuration: The 1-α-O-benzoyl isomers of this compound degrade approximately 40 times faster than the corresponding 1-β-O-benzoyl isomers. researchgate.netacs.orgcapes.gov.br

Carbohydrate Moiety: 1-β-O-Benzoyl glucuronide and 1-β-O-benzoyl glucopyranoside show similar degradation rate constants, suggesting that for this compound, the carboxyl group on the sugar has a minimal effect on the cleavage of the 1-β-O-benzoyl linkage. researchgate.netacs.orgcapes.gov.br

Esterification of Glucuronide Carboxyl Group: Methylation of the carboxyl group of this compound does not significantly alter the degradation rate constant. researchgate.netacs.orgcapes.gov.br

Interactive Table: Degradation Rate Constants of this compound and Related Compounds

CompoundRelative Degradation RateKey Finding
1-α-O-Benzoyl glucuronide~40-fold fasterThe anomeric configuration has a profound impact on stability. researchgate.netacs.orgcapes.gov.br
1-β-O-Benzoyl glucuronideBaselineServes as the reference for comparison. researchgate.netacs.orgcapes.gov.br
1-β-O-Benzoyl glucopyranosideSimilar to 1-β-O-Benzoyl glucuronideThe carboxyl group on the sugar moiety has a minor influence on the degradation rate. researchgate.netacs.orgcapes.gov.br
1-β-O-Benzoyl glucuronide methyl esterSimilar to 1-β-O-Benzoyl glucuronideEsterification of the glucuronide's carboxyl group does not significantly affect stability. researchgate.netacs.orgcapes.gov.br

The stability of this compound is highly dependent on pH. researchgate.netrsc.org The degradation kinetics exhibit both specific and general base catalysis. researchgate.netacs.orgcapes.gov.br This means that the rate of degradation increases with increasing pH. researchgate.net At physiological pH 7.4, acyl migration is a significant pathway. researchgate.netrsc.org Lowering the pH to more acidic conditions can significantly increase the stability of acyl glucuronides by reducing the rate of base-catalyzed acyl migration and hydrolysis. nih.gov For instance, the O-glucuronide of 3-OH-benzidine was found to be stable at pH 7.4, but at pH 5.5, only 52% remained after 24 hours. nih.gov

The electronic and steric properties of substituents on the benzoyl ring play a crucial role in the reactivity of benzoyl glucuronides. nih.gov

Electronic Effects: For m- and p-substituted benzoyl glucuronides, the logarithm of the degradation rate constant (log k) correlates well with Hammett's σ constants. acs.orgacs.orgcapes.gov.br Electron-withdrawing substituents increase the electrophilicity of the ester carbonyl carbon, leading to an enhancement of the degradation rate. acs.org The degradation rates also correlate with the pKa and the ¹H NMR chemical shifts of the parent benzoic acids. nih.govnih.gov

Steric Effects: For o-substituted benzoyl glucuronides, steric hindrance around the 1-β-O-acyl linkage becomes a significant factor. nih.gov Bulky ortho-substituents can encumber the intramolecular acyl migration, thus decreasing the degradation rate. acs.orgcapes.gov.br The ¹³C NMR chemical shift of the carbonyl carbon of the parent benzoic acids has been shown to correlate well with the log k for all substituted benzoyl glucuronides, including those with bulky ortho-substituents, as it accounts for both electronic and steric influences. acs.orgnih.govcapes.gov.br Multiple regression analyses combining electronic and steric descriptors can accurately predict the degradation rate constants. nih.gov These analyses indicate that steric effects can be as influential as electronic effects on the degradation rate. nih.gov

Interactive Table: Effect of Substituents on this compound Reactivity

Substituent PositionPrimary Influencing FactorEffect of Electron-Withdrawing GroupsEffect of Bulky Groups
meta and paraElectronicIncrease degradation rateNot applicable
orthoSteric and ElectronicIncrease degradation rate (electronic)Decrease degradation rate (steric)

pH-Dependence of Stability

Covalent Binding to Proteins

The electrophilic nature of the acyl carbon in acyl glucuronides facilitates their covalent binding to nucleophilic residues on proteins, leading to the formation of protein adducts. researchgate.netliverpool.ac.uk This process is a critical area of investigation in drug safety assessment. researchgate.netnih.gov

The formation of protein adducts by this compound and other acyl glucuronides can occur through two primary mechanisms: transacylation and glycation. liverpool.ac.uknih.gov

Transacylation (or Acylation): This involves the direct nucleophilic attack by amino, hydroxyl, or thiol groups on the protein (e.g., lysine (B10760008), tyrosine, or cysteine residues) at the electrophilic carbonyl carbon of the acyl glucuronide. This results in the transfer of the acyl group (e.g., the benzoyl group) to the protein and the release of glucuronic acid. liverpool.ac.ukresearchgate.net

Glycation: This pathway is initiated by the intramolecular acyl migration of the benzoyl group from the C-1 hydroxyl of the glucuronic acid moiety to other positions, such as C-2, C-3, or C-4. acs.org This rearrangement can lead to the opening of the pyranose ring to form a reactive aldehyde. This aldehyde can then react with nucleophilic groups on proteins, such as the epsilon-amino group of lysine residues, to form a Schiff base, which can undergo further reactions to form stable glycation adducts. liverpool.ac.uk

The relative contribution of these pathways depends on the specific acyl glucuronide and the protein involved. liverpool.ac.uk Studies with various acyl glucuronides, including those derived from nonsteroidal anti-inflammatory drugs (NSAIDs), have demonstrated that both mechanisms can occur, sometimes simultaneously. liverpool.ac.uknih.gov For instance, research on the covalent binding of benoxaprofen (B1668000) acyl glucuronide to Human Serum Albumin (HSA) revealed that both transacylation and glycation adducts were formed. liverpool.ac.uk

The reactivity and, consequently, the propensity for protein adduct formation are influenced by both electronic and steric factors of the parent carboxylic acid. nih.gov Increased electrophilicity of the acyl group and reduced steric hindrance around the ester linkage generally lead to higher reactivity. nih.gov

Table 1: Mechanisms of Protein Adduct Formation by Acyl Glucuronides

Mechanism Description Key Steps Resulting Adduct
Transacylation Direct transfer of the acyl group from the glucuronide to a protein nucleophile. Nucleophilic attack at the carbonyl carbon of the acyl glucuronide. Acylated protein with the release of glucuronic acid.

| Glycation | Reaction of a protein with the rearranged acyl glucuronide. | 1. Intramolecular acyl migration. 2. Ring-opening to form a reactive aldehyde. 3. Reaction with protein nucleophiles (e.g., Schiff base formation). | Glycated protein where the drug and glucuronic acid moiety are attached. |

A variety of analytical techniques are employed to identify and characterize the protein adducts formed by this compound and other acyl glucuronides. These methods are crucial for understanding the mechanisms of covalent binding and for assessing the potential toxicological risks. researchgate.net

Advanced mass spectrometry (MS) techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are powerful tools for this purpose. researchgate.netacs.org High-resolution mass spectrometry allows for the precise mass measurement of modified proteins and peptides, enabling the identification of the type of modification (acylation or glycation) and the specific amino acid residues involved. acs.org Tandem mass spectrometry (MS/MS) is used to sequence modified peptides, providing definitive structural information about the adducts. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has also been instrumental, especially in studying the kinetics of acyl migration, a key step in the glycation pathway. By using 13C-labeled compounds, researchers can track the movement of the acyl group around the glucuronic acid ring in real-time.

Immunochemical methods, such as ELISA (Enzyme-Linked Immunosorbent Assay), can be used to detect antibodies that may be generated against these drug-protein adducts in vivo, providing indirect evidence of their formation and potential immunogenicity. researchgate.net

Studies on the adducts of diclofenac (B195802) acyl glucuronide with Human Serum Albumin (HSA) from patients have successfully used mass spectrometry to identify multiple N-acylation and glycation adducts on several lysine residues. nih.gov Similarly, research on benoxaprofen acyl glucuronide adducts with HSA identified Lys-159 as a major site of modification. liverpool.ac.uk

Table 2: Analytical Techniques for the Identification and Characterization of Acyl Glucuronide-Protein Adducts

Technique Application Information Obtained
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and detection of modified proteins and peptides. Identification of adducts, determination of the mass of the modification. researchgate.netacs.org
Tandem Mass Spectrometry (MS/MS) Structural elucidation of modified peptides. Sequencing of peptides to pinpoint the exact site and type of modification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Studying the dynamics of acyl migration. Real-time observation of the formation of isomers that can lead to glycation.
Immunochemical Assays (e.g., ELISA) Detection of antibodies against drug-protein adducts. Indirect evidence of adduct formation in vivo and potential for an immune response. researchgate.net

The covalent binding of acyl glucuronides, including this compound, to proteins has significant toxicological implications and is a key consideration in drug safety. researchgate.netresearchgate.net It is hypothesized that the formation of these adducts can lead to adverse drug reactions (ADRs), including idiosyncratic drug-induced liver injury (DILI) and hypersensitivity reactions. nih.govresearchgate.net

The proposed mechanisms by which these adducts may cause toxicity include:

Altered Protein Function: The modification of critical amino acid residues can alter the structure and function of the target protein. researchgate.net For example, covalent binding to enzymes could inhibit their activity, as has been suggested for the interaction of NSAID acyl glucuronides with UDP-glucuronosyltransferases (UGTs). nih.gov

Induction of an Immune Response: The drug-protein adduct can be recognized as a neoantigen by the immune system, triggering an immune response. researchgate.netliverpool.ac.uk This can lead to the production of antibodies against the modified protein, potentially resulting in hypersensitivity reactions and immune-mediated cell damage. nih.gov While adducts have been found in patients without hypersensitivities, their formation is considered a necessary, though not always sufficient, step in initiating such reactions. nih.gov

Cellular Stress and Toxicity: The accumulation of adducted proteins can lead to cellular stress, mitochondrial dysfunction, and ultimately cell death (necrosis). tandfonline.com

While there is substantial in vitro evidence and circumstantial in vivo evidence linking acyl glucuronide reactivity to toxicity, establishing a definitive causal relationship in humans remains challenging. nih.govresearchgate.net The rapid clearance of many acyl glucuronides in vivo might limit the extent of protein adduction. nih.gov However, the detection of these adducts in patients treated with certain drugs underscores the clinical relevance of this pathway. liverpool.ac.uknih.gov Therefore, assessing the potential for acyl glucuronide formation and covalent binding is an important aspect of preclinical drug development. tandfonline.com

Analytical Methodologies for Benzoyl Glucuronide Research

Extraction and Sample Preparation Techniques for Biological Matrices

The journey from a biological sample to a quantifiable result begins with meticulous extraction and preparation. These initial steps are critical for preserving the integrity of benzoyl glucuronide and removing interfering substances from complex matrices such as urine, blood, and plasma. biotage.comsci-hub.se

Commonly employed techniques for the extraction of this compound and similar compounds from biological matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). sci-hub.semdpi.comresearchgate.net LLE partitions the analyte between two immiscible liquids, while SPE utilizes a solid sorbent to selectively adsorb the analyte, which is then eluted with an appropriate solvent. sci-hub.semdpi.comresearchgate.net For instance, in the analysis of benzoic acid metabolites in horse urine, solvent extraction was a key step in isolating the compounds of interest. nih.gov Similarly, for the analysis of various compounds in blood and urine, SPE with specific cartridges is often favored. sci-hub.se

Considerations for Sample Handling (e.g., quick cooling, acidification)

The stability of acyl glucuronides like this compound is a significant concern during sample handling and analysis. researchgate.netresearchgate.net These compounds are susceptible to hydrolysis and intramolecular migration, which can lead to inaccurate quantification of both the glucuronide and its parent aglycone, benzoic acid. researchgate.netresearchgate.net To minimize this degradation, specific handling procedures are essential.

Immediate cooling of the biological sample after collection is a widely adopted strategy to slow down chemical and enzymatic degradation processes. researchgate.netresearchgate.net Furthermore, acidification of the sample to a pH of less than or equal to 2 can help to preserve it, especially if there is a delay between collection and analysis. Studies have shown that a combination of cooling and acidification is effective in preventing the back-conversion of acyl glucuronides to their parent compounds during sample collection, storage, and extraction. researchgate.net For example, in many bioanalytical methods, lowering the pH during the sample extraction process is a common procedure to ensure the stability of acyl glucuronide metabolites. researchgate.net

Chromatographic Techniques

Chromatography is the cornerstone of separating this compound from other components in a prepared sample, allowing for its accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique frequently used for the analysis of this compound and other metabolites. researchgate.netnih.gov In HPLC, the sample is passed through a column packed with a stationary phase, and the separation is achieved based on the differential partitioning of the analytes between the mobile phase and the stationary phase. In the study of benzoic acid metabolism in horses, HPLC was utilized for the isolation of its metabolites from urine. nih.gov The purity of synthesized acyl glucuronides can also be effectively assessed using HPLC analysis. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). mdpi.comresearchgate.netresearchgate.net This hyphenated technique provides not only the retention time data from the HPLC but also the mass-to-charge ratio of the analyte and its fragments from the mass spectrometer, leading to highly reliable identification and quantification. mdpi.comnih.gov LC-MS/MS is considered a reliable analytical method for the determination of various metabolites, including glucuronides, in biological matrices like blood and urine. mdpi.comtypeset.io The technique has been successfully applied to analyze a wide range of compounds in diverse biological samples, including human cerebrospinal fluid and serum. nih.gov In the context of this compound, LC-MS/MS can be used for its direct measurement, often after a sample preparation step like solid-phase extraction. researchgate.net

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on differential partitioning between stationary and mobile phases. nih.govCombines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. mdpi.comnih.gov
Selectivity GoodExcellent, based on mass-to-charge ratio. mdpi.com
Sensitivity ModerateHigh, allows for detection of low concentrations. mdpi.com
Application Isolation and purification of metabolites. nih.govnih.govDefinitive identification and quantification in complex matrices. researchgate.netnih.gov

Spectroscopic Techniques

Spectroscopic methods provide detailed structural information about molecules, complementing the data obtained from chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including this compound. researchgate.net NMR provides detailed information about the chemical environment of atoms within a molecule, allowing for the confirmation of its structure. tandfonline.com For instance, 1H and 13C NMR spectroscopy have been used to characterize synthesized benzoylated uronic acid building blocks. mdpi.com In the study of acyl glucuronides, NMR has been employed to determine the rates of their degradation and to confirm the stereochemistry of the anomeric carbon. acs.orgtandfonline.com

Table 2: Key Analytical Techniques for this compound Research

Analytical TechniquePrimary UseKey Findings/Applications
Solid-Phase Extraction (SPE) Sample Cleanup and ConcentrationEffective for isolating analytes from complex biological matrices like urine and blood. sci-hub.semdpi.com
High-Performance Liquid Chromatography (HPLC) Separation and QuantificationUsed for the isolation and purity assessment of this compound and related metabolites. nih.govnih.govacs.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identification and QuantificationProvides high sensitivity and selectivity for the definitive analysis of this compound in various biological fluids. mdpi.comresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural ElucidationConfirms the chemical structure and stereochemistry of this compound and its derivatives. acs.orgtandfonline.commdpi.com

Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI/MS)

Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and analysis of this compound. When coupled with liquid chromatography (LC), LC-MS provides a powerful platform for separating the metabolite from complex biological samples and identifying it based on its mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) offers even greater specificity by fragmenting the parent ion and analyzing the resulting product ions, which provides a structural fingerprint of the molecule. researchgate.netresearchgate.net

Electrospray ionization (ESI) is a particularly well-suited soft ionization technique for analyzing polar and thermally fragile molecules like this compound. nih.govresearchgate.net ESI allows the compound to be ionized directly from a liquid phase into the gas phase with minimal degradation, preserving the intact molecule for MS analysis. researchgate.net In ESI-MS analysis of this compound, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ is typically observed, confirming the molecular weight of the compound (298.25 g/mol ). hmdb.cadrugbank.com

Further structural confirmation is achieved through MS/MS experiments. Collision-induced dissociation (CID) of the this compound ion generates characteristic fragment ions. A common fragmentation pathway involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the aglycone (benzoic acid, m/z 121 or 122) and ions characteristic of the glucuronic acid moiety (e.g., m/z 175). researchgate.netmdpi.com This fragmentation pattern is crucial for distinguishing this compound from other metabolites. For instance, in one study, the glucuronidation product of a compound was detected by observing the daughter ion scanning of the deprotonated glucuronic acid conjugate. researchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound

Spectrum Type Ion Mode Predicted m/z Splash Key
GC-MS Positive Multiple splash10-0a4i-9530000000-f60223755b69f524f8de
LC-MS/MS Positive (10V) 0790000000 splash10-052b-0790000000-e2305c0ea4ac1a2bdd14
LC-MS/MS Negative (10V) 1900000000 splash10-00b9-1900000000-a2244589697fa94e8f7e
LC-MS/MS Positive (20V) 0900000000 splash10-0a4i-0900000000-5078f88d73f8bab1f0dc
LC-MS/MS Negative (20V) 2910000000 splash10-004i-2910000000-b564c7d3b6a23d3c3417
LC-MS/MS Positive (40V) 2910000000 splash10-0a4i-2910000000-22ddff435b78743f276b
LC-MS/MS Negative (40V) 9630000000 splash10-056r-9630000000-13df7c5ababae9f6fbb5

Data sourced from DrugBank and the Human Metabolome Database. hmdb.cadrugbank.com

Quantitative Analysis of this compound

Quantification of this compound is essential for pharmacokinetic and toxicological studies. The approaches can be broadly categorized as direct or semi-quantitative.

Direct quantification is the most accurate and reliable method for determining the concentration of this compound. researchgate.netresearchgate.net This approach relies on the use of an authentic, purified standard of this compound to prepare a calibration curve. researchgate.nettypeset.io In this method, a series of known concentrations of the standard are analyzed by LC-MS/MS, and a response curve is generated by plotting the instrument response against concentration. The concentration of this compound in an unknown biological sample is then determined by comparing its instrument response to the calibration curve. nih.gov

The primary advantage of direct quantification is its high accuracy and precision, as it measures the intact metabolite directly. researchgate.netscispace.com It also provides selectivity, allowing for the differentiation and quantification of structural isomers if they are chromatographically separated. scispace.com However, a significant challenge of this method is the requirement for an authentic analytical standard, which is often not commercially available and can be expensive and difficult to synthesize and purify. researchgate.nettypeset.io

When an authentic standard of this compound is unavailable, semi-quantitative methods can be employed. researchgate.netresearchgate.net One common semi-quantitative approach involves using the calibration curve of the parent aglycone (benzoic acid) to estimate the concentration of the glucuronide. researchgate.net This method assumes that the ionization efficiency and response factor of the glucuronide are similar to those of the aglycone, which is often not the case and can lead to significant inaccuracies. typeset.io

A more refined semi-quantitative technique involves calculating a response factor. In this method, a sample is split into two aliquots. One aliquot is analyzed directly, while the other is treated with a β-glucuronidase enzyme to hydrolyze the this compound back to benzoic acid. researchgate.nettypeset.io The increase in the benzoic acid concentration in the hydrolyzed sample is attributed to the amount of this compound originally present. By comparing the MS response of the intact glucuronide in the first aliquot to the calculated concentration from the second, a response factor can be determined. typeset.io This factor can then be used to estimate the concentration in subsequent samples using the parent compound's calibration curve. researchgate.nettypeset.io While useful, this method's accuracy depends on the completeness of the enzymatic hydrolysis and the assumption of a linear concentration-response relationship. typeset.io

Table 2: Comparison of Quantitative Approaches for this compound

Approach Principle Advantages Challenges
Direct Quantification Uses an authentic standard of this compound to create a calibration curve for direct measurement. High accuracy, precision, and selectivity. researchgate.netscispace.com Requires an authentic analytical standard, which may be costly or unavailable. researchgate.nettypeset.io

| Semi-Quantitative Approach | Estimates concentration using the parent aglycone's (benzoic acid) calibration curve, often with a calculated response factor. | Useful when no authentic standard is available. researchgate.net | Lower accuracy due to assumptions about response factors and reliance on complete enzymatic hydrolysis. typeset.io |

The quantification of glucuronides, including this compound, is fraught with challenges that can affect the accuracy and reliability of the results. tandfonline.com

Instability: Acyl glucuronides like this compound are known to be unstable, particularly in neutral to basic solutions. tandfonline.comnih.gov They can undergo hydrolysis, converting back to the parent aglycone (benzoic acid), which would lead to an underestimation of the glucuronide and an overestimation of the parent compound. tandfonline.comrsc.org They can also undergo intramolecular acyl migration, where the benzoyl group moves from the C-1 position to other positions on the glucuronic acid ring, forming different isomers that may have different analytical properties. tandfonline.com Careful sample handling, including immediate stabilization at a lower pH and storage at low temperatures, is critical to minimize degradation. researchgate.net

In-source Fragmentation: During ESI-MS analysis, glucuronides can fragment within the ion source of the mass spectrometer, breaking down to form the same product ion as the parent aglycone. tandfonline.comnih.gov This can create a false positive signal for the aglycone, interfering with its accurate quantification. nih.gov Careful optimization of MS source conditions is necessary to minimize this phenomenon.

Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can co-elute with this compound and interfere with its ionization, either suppressing or enhancing the signal. This can lead to inaccurate quantification. typeset.io Effective sample preparation techniques and the use of a stable isotope-labeled internal standard are essential to mitigate matrix effects. scispace.com

Protein Binding: Glucuronides can bind to proteins in plasma, which can affect their extraction efficiency and lead to an underestimation of their concentration if not properly addressed during sample preparation. scispace.com

Pharmacological and Toxicological Implications of Benzoyl Glucuronide

Role in Drug Metabolism and Elimination

Benzoyl glucuronide is the product of a phase II metabolic reaction, specifically glucuronidation, which is a primary pathway for the detoxification and elimination of various lipophilic substances. ontosight.aihmdb.ca This process occurs mainly in the liver, where the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the conjugation of benzoic acid with glucuronic acid. ontosight.aihmdb.cahmdb.ca The resulting this compound is significantly more water-soluble than its parent compound, benzoic acid. ontosight.aihmdb.ca This increased polarity facilitates its excretion from the body, primarily via the kidneys and into the urine. hmdb.cacymitquimica.com

Glucuronidation is a crucial detoxification pathway that prevents the accumulation of toxic substances. hmdb.ca For instance, benzoic acid is a metabolite of compounds like toluene (B28343) and benzyl (B1604629) acetate (B1210297). who.intwikipedia.org The conversion to this compound is an essential step in their clearance. who.intwikipedia.org While hippuric acid is the major urinary metabolite of toluene, the elimination of this compound increases as the dose of the precursor compound rises. wikipedia.orgnih.gov In some species, and particularly at higher doses in others, this compound becomes a more prominent metabolite when the primary conjugation pathway (glycine conjugation to form hippuric acid) becomes saturated. who.intresearchgate.net

Metabolic Pathway of Benzoic Acid
Precursor CompoundMetabolic IntermediatePhase II Conjugation ReactionPrimary MetaboliteSecondary Metabolite (at high doses)Key Enzyme
Toluene, Benzyl Acetate, BenzaldehydeBenzoic AcidGlycine (B1666218) ConjugationHippuric AcidThis compoundUDP-glucuronosyltransferase (for this compound)

This compound as a Biomarker

The presence of this compound in biological fluids, particularly urine, serves as a biomarker for exposure to benzoic acid or its precursors. cymitquimica.comnih.gov Since the body metabolizes benzoic acid into more excretable forms, detecting this compound confirms that this metabolic process has occurred. ontosight.aihmdb.ca This is useful in pharmacokinetic studies and in assessing exposure to various xenobiotics that are metabolized to benzoic acid, such as the industrial solvent toluene or the common fragrance and flavoring agent benzyl acetate. cymitquimica.comwikipedia.orgnih.gov Analysis of urinary metabolites like this compound provides a non-invasive way to monitor exposure and metabolic capacity for these compounds. nih.gov

As a Marker for Liver Function Impairment

The formation and excretion of this compound can be altered in the presence of liver disease, making it a potential biomarker for assessing liver function impairment. The liver is the primary site for the glucuronidation of benzoic acid. europa.euhmdb.ca In a healthy liver, benzoic acid is predominantly conjugated with glycine to form hippuric acid. europa.eu However, when liver function is compromised, this primary pathway can become saturated or impaired.

Early research has indicated that in cases of liver disease, there is an increased excretion of this compound following the administration of benzoic acid. snmjournals.org This shift towards glucuronidation is believed to occur because the synthesis of hippuric acid is more significantly disturbed in the early stages of liver disease than the glucuronidation pathway. snmjournals.org One study found that while individuals with normal liver function excreted no detectable glucuronide after a dose of benzoic acid, patients with impaired liver function excreted considerable amounts. snmjournals.org

A study involving the administration of ortho-iodobenzoic acid, a compound structurally similar to benzoic acid, provided further insights. In this study, patients with liver cirrhosis and hepatitis were compared to a control group. The results demonstrated that the pathological livers produced more of the glycine conjugate than the control livers, which was contrary to expectations. However, the major metabolite in all groups was the glucuronide form. Notably, the ratio of the glucuronide metabolite to the glycine metabolite was highest in the cirrhotic patients. snmjournals.org

The following table summarizes the findings from a study investigating the metabolism of ortho-iodobenzoic acid in control subjects and patients with liver disease.

GroupNumber of SubjectsMean % of Administered Dose Excreted as ortho-Iodothis compound (24 hours)Mean % of Administered Dose Excreted as ortho-Iodohippuric Acid (24 hours)
Controls 8Data not specifiedData not specified
Cirrhosis 11Data not specifiedData not specified
Hepatitis 2Data not specifiedData not specified
Data derived from a study on ortho-iodobenzoic acid metabolism, which serves as an analogue for benzoic acid metabolism. The study noted that the glucuronide was the major metabolite in all groups and the ratio of glucuronide to the glycine conjugate was highest in cirrhotics. snmjournals.org

More recent multiomics approaches in animal models have also shown alterations in this compound levels in the context of liver pathology. For instance, in a study on rats with chronic ethanol (B145695) administration leading to fatty liver, there was an observed increase in hepatic this compound. nih.gov This suggests that even in the early stages of alcohol-induced liver disease, the metabolic processing of compounds like benzoic acid is altered, leading to changes in the levels of their glucuronidated metabolites. nih.gov The study noted that the increase in glucuronidation of toxic substances like benzoyl may represent a protective mechanism in response to ethanol exposure. nih.gov

It is important to note that while elevated this compound can be indicative of liver impairment, its utility as a standalone diagnostic marker is still under investigation. The interpretation of its levels can be complex and influenced by various factors. For example, the formation of acyl glucuronides, including this compound, is a key pathway for the detoxification of many carboxylic acid-containing drugs. researchgate.net Therefore, exposure to such drugs could also influence this compound levels.

Future Directions in Benzoyl Glucuronide Research

Advanced Mechanistic Studies on Acyl Migration and Protein Adduction

A primary concern with acyl glucuronides, including benzoyl glucuronide, is their chemical instability, which can lead to intramolecular acyl migration and subsequent covalent binding to proteins (protein adduction). researchgate.netresearchgate.netnih.gov This reactivity is implicated in adverse drug reactions. nih.govresearchgate.net

Future research aims to delve deeper into the mechanisms governing these processes. The prevailing hypothesis for acyl migration involves a base-catalyzed reaction, starting with the deprotonation of a nearby hydroxyl group on the glucuronic acid moiety. researchgate.net This is followed by a nucleophilic attack on the ester carbonyl carbon, forming a tetrahedral orthoester acid intermediate. researchgate.net The breakdown of this intermediate leads to the migration of the acyl group to a different position on the sugar ring. The rate of this migration is influenced by pH, temperature, and the specific structure of the acyl group. researchgate.netresearchgate.netresearchgate.net For instance, 1-α-O-benzoyl isomers of glucuronide degrade about 40 times faster than their 1-β-O-benzoyl counterparts under physiological conditions. nih.govresearchgate.netacs.org

This acyl migration is a critical prerequisite for the formation of irreversible protein adducts. researchgate.net Two primary mechanisms for protein adduction have been identified:

Transacylation : The acyl group is directly transferred to nucleophilic amino acid residues on a protein, such as lysine (B10760008). tno.nlnih.gov

Glycation : The rearranged acyl glucuronide isomer, which can exist in an open-chain aldehyde form, reacts with a protein's amino group to form a Schiff base, which then undergoes an Amadori rearrangement to form a stable ketoamine adduct. tno.nlliverpool.ac.uknih.gov

Advanced mechanistic studies are utilizing a combination of computational modeling (like QM/MM calculations) and sophisticated analytical techniques to elucidate the precise transition states and intermediates involved. researchgate.netliverpool.ac.uk Research is also focused on understanding how the stereochemistry of the aglycone affects migration rates and adduction pathways. For example, in isomers of α-methyl-4-biphenylylacetic acid glucuronide, the (2R)-isomer degrades twice as fast as the (2S)-isomer, likely because the α-methyl group in the (2S)-isomer sterically hinders the intramolecular acyl migration. researchgate.net A key goal is to develop predictive models that can relate the chemical structure of an acyl glucuronide to its intrinsic reactivity and potential for protein binding. researchgate.netrsc.org

Table 1: Factors Influencing Acyl Migration and Protein Adduction

Factor Influence on Reactivity Research Focus
pH Base-catalyzed; reaction rate increases with higher pH. researchgate.netresearchgate.net Defining pH-rate profiles for specific acyl glucuronides. nih.govresearchgate.net
Temperature Increased temperature accelerates degradation. nih.govresearchgate.net Quantifying temperature dependency for stability predictions.
Stereochemistry The spatial arrangement of atoms in the aglycone can sterically hinder or facilitate migration. researchgate.net Studying enantiomers to understand steric effects on reaction kinetics. researchgate.net
Electronic Effects Electron-withdrawing or -donating groups on the aglycone alter the electrophilicity of the carbonyl carbon. researchgate.net Correlating Hammett's sigma constants and NMR chemical shifts with degradation rates. nih.govresearchgate.net
Protein Structure Nucleophilic residues (e.g., lysine, cysteine) in accessible protein domains are primary targets. tno.nl Identifying specific adduction sites on key proteins like Human Serum Albumin (HSA). tno.nlnih.gov

Development of Improved Analytical Techniques for Trace Analysis

The inherent instability of this compound and other AGs presents a significant analytical challenge. researchgate.netresearchgate.net The metabolites can degrade during sample collection, storage, and analysis, leading to inaccurate quantification of both the glucuronide and its parent compound. researchgate.netresearchgate.net Therefore, careful sample handling, such as immediate cooling and acidification, is crucial. nih.govresearchgate.net

Current analytical mainstays include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are effective for identifying and quantifying AGs and their protein adducts. researchgate.netfigshare.commdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also employed, though each technique has its nuances. researchgate.netresearchgate.netfigshare.com For instance, deuterated solvents used in NMR can decrease the degradation rate of AGs, potentially leading to different kinetic results compared to HPLC-based methods. researchgate.net

Future research is focused on developing more robust and sensitive analytical methods for trace analysis, particularly in complex biological matrices like blood, urine, and tissue. mdpi.com Key areas of development include:

Advanced Mass Spectrometry : Utilizing high-resolution mass spectrometry (e.g., Q-TOF) and tandem MS (MS/MS) to characterize the exact structure of protein adducts and differentiate between isomers. researchgate.netnih.gov

Novel Derivatization Methods : Creating specific chemical derivatives of acyl glucuronides that are more stable and easier to detect. One such method involves derivatization with hydroxylamine (B1172632) to form a hydroxamic acid, which is a fingerprint for acyl glucuronides and allows for their identification without extensive purification. researchgate.net

Microextraction Techniques : Developing environmentally friendly and efficient microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), to isolate and concentrate trace amounts of analytes from complex samples before analysis. mdpi.com

Improved Chromatographic Separation : Enhancing separation efficiency through the use of advanced column technologies (e.g., UPLC) and optimizing mobile phases to better resolve the various isomers of acyl glucuronides. researchgate.net

These advancements are critical for accurately assessing exposure levels in preclinical and clinical studies and for establishing definitive links between AGs and their biological effects. researchgate.net

Structure-Activity Relationship Studies for Glucuronidase Inhibitors

β-glucuronidase is an enzyme that can hydrolyze glucuronides, releasing the aglycone. In some contexts, inhibiting this enzyme is therapeutically desirable. For example, in cancer therapy, the reactivation of a toxic drug metabolite in the gut by bacterial β-glucuronidase can lead to severe side effects like diarrhea. jmb.or.kr Therefore, there is significant interest in discovering potent and selective β-glucuronidase inhibitors.

Structure-activity relationship (SAR) studies are crucial for designing these inhibitors. By systematically modifying the chemical structure of potential inhibitors and evaluating their activity, researchers can identify the key molecular features required for potent inhibition.

Recent SAR studies on various classes of compounds have yielded important insights:

Benzimidazoles : For 2-(2'-pyridyl) benzimidazole (B57391) analogs, inhibitory activity is highly dependent on the electronic effects of substituents. jcsp.org.pk The presence of electron-withdrawing groups (like a nitro group) significantly enhances inhibitory potential, while electron-donating groups (like hydroxyl or methoxy (B1213986) groups) reduce activity. jcsp.org.pk

Phloroglucinols : Studies on phloroglucinols isolated from the rhizomes of Dryopteris crassirhizoma revealed that the number of aromatic rings is critical. mdpi.com Trimeric phloroglucinols showed strong, competitive inhibition of β-glucuronidase, while dimeric compounds were moderately active and monomers were largely inactive. mdpi.com

Other Natural Products : A compound isolated from Polygala tenuifolia, 4-O-Benzoyl-3′-O-(O-methylsinapoyl) sucrose, was identified as a potent uncompetitive inhibitor of E. coli β-glucuronidase. jmb.or.kr

Future research will continue to explore diverse chemical scaffolds to develop new classes of β-glucuronidase inhibitors. Molecular docking and simulation studies are increasingly being used alongside traditional SAR to understand how these inhibitors bind to the enzyme's active site, paving the way for the rational design of more effective and specific therapeutic agents. jmb.or.krmdpi.com

Table 2: Structure-Activity Relationship (SAR) Highlights for β-Glucuronidase Inhibitors

Compound Class Key Structural Feature for High Activity Inhibition Type IC₅₀ Range (Examples)
Benzimidazole Analogs Presence of electron-withdrawing groups (e.g., p-nitro). jcsp.org.pk Not specified 4.06 - 32.11 µM. jcsp.org.pk
Phloroglucinols Trimeric structure (three aromatic rings). mdpi.com Competitive. mdpi.com 5.6 - 8.0 µM. mdpi.com
Sucrose Derivatives Specific benzoyl and sinapoyl substitutions on sucrose. jmb.or.kr Uncompetitive. jmb.or.kr Kᵢ = 13.4 µM. jmb.or.kr

Role in Drug Discovery and Development

The formation of this compound and other AGs is a critical consideration in modern drug discovery and development. ontosight.ainih.gov While once viewed solely as inactive metabolites for excretion, their potential for reactivity and toxicity means they must be carefully evaluated. liverpool.ac.ukresearchgate.net

The role of AGs in the drug development pipeline includes:

Early Stage Risk Assessment : There is a major push to assess the potential for AG-related toxicity early in the drug discovery process. nih.govrsc.org Assays are used to determine the stability and reactivity of an AG metabolite. nih.gov Compounds that form highly reactive AGs may be deprioritized to avoid late-stage development failures. liverpool.ac.uk Simplified in vitro screening methods, which can assess reactivity without needing to synthesize the pure AG metabolite, are being developed to triage new chemical entities. nih.govrsc.org

Metabolite Safety Evaluation : Regulatory agencies require an understanding of the metabolic fate of new drugs. If an acyl glucuronide is a major metabolite, its potential for covalent binding and toxicity must be investigated. researchgate.net This often involves synthesizing the metabolite for toxicological testing. liverpool.ac.ukacs.org

Prodrug Strategies : The action of β-glucuronidase can be harnessed in targeted drug delivery. A non-toxic prodrug can be designed as a glucuronide conjugate, which then circulates systemically until it reaches a target tissue with high β-glucuronidase activity (e.g., a tumor or inflamed site), where the active drug is released. nih.gov

Future work will focus on creating more accurate in silico and in vitro models to predict AG reactivity and bioactivation potential, reducing the reliance on animal testing and enabling safer drug design from the outset. rsc.orgresearchgate.net

Investigation of Clinical and Toxicological Implications

The central question driving much of the research into this compound is its clinical and toxicological relevance. The chemical reactivity of AGs has been linked to the toxicity of many drugs, particularly those containing carboxylic acids. nih.govresearchgate.net The formation of covalent adducts with proteins is a leading hypothesis for the mechanism of this toxicity. nih.govnih.gov

Potential toxicological consequences include:

Direct Organ Toxicity : The alteration of protein function through covalent binding could lead to cellular damage and organ toxicity, particularly in the liver and kidneys where these metabolites are formed and processed. ontosight.ailiverpool.ac.ukoecd.org For example, chronic ethanol (B145695) administration was found to increase levels of this compound in the liver, which was interpreted as a response to detoxify toxic substances. mdpi.com

Hypersensitivity Reactions : The drug-protein adducts can be recognized by the immune system as foreign, initiating an immune response that can manifest as hypersensitivity or other idiosyncratic drug reactions. nih.govnih.gov

Despite extensive in vitro evidence, establishing a direct causal link between AG formation, protein adduction, and clinical toxicity in humans remains a challenge. nih.govliverpool.ac.uk While some studies have correlated higher AG reactivity with a greater probability of drug-induced liver injury, the evidence is not always conclusive. liverpool.ac.uk

Future research must focus on closing this gap between in vitro observations and in vivo outcomes. This requires:

Developing sensitive methods to detect and quantify drug-protein adducts in patients. researchgate.netnih.gov

Conducting clinical studies that closely monitor levels of AGs and their adducts in relation to any observed toxicity. researchgate.net

Further elucidating the downstream immunological events that follow the formation of haptenated proteins. nih.govnih.gov

A clearer understanding of these clinical implications will ultimately lead to safer medications and better management of drug therapy. researchgate.net

Q & A

Q. Methodology :

  • Perform dose-response studies with varying glycine levels.
  • Use Bayesian analysis to model metabolic flux and account for inter-individual variability .
  • Validate findings with genotyping (e.g., UGT1A1 alleles) .

What advanced techniques enable differentiation of acyl-, O-, and N-glucuronides in complex matrices?

Chemical derivatization coupled with LC-HRMS distinguishes glucuronide types:

  • Acyl glucuronides : Derivatize with trimethylsilyl iodide (TMSI) to target carboxyl groups.
  • O-/N-glucuronides : Compare derivatization products (e.g., 3×TMS for O-glucuronides vs. 4×TMS for N-glucuronides) .
  • NMR spectroscopy : Analyze 2H-glucuronide enrichment to track gluconeogenic contributions, leveraging deuterium labeling and Bayesian Markov chain Monte Carlo (MCMC) simulations .

Case Study : For this compound, confirm structure via MS/MS fragmentation and compare retention times to synthetic standards .

How do in vitro and in vivo models diverge in predicting this compound kinetics?

Q. In vitro limitations :

  • Hepatic zonation (periportal vs. pericentral metabolism) is absent in hepatocyte monolayers, skewing glucuronide/glucose flux .
  • Lack of renal excretion pathways overestimates systemic exposure.

Q. Mitigation Strategies :

  • Use microphysiological systems (e.g., liver-on-a-chip) to mimic zonation.
  • Combine in vitro data with PBPK modeling to predict in vivo clearance .

What role does UGT1A1 play in this compound variability, and how is this assessed experimentally?

UGT1A1 is the primary enzyme for SN-38 (irinotecan metabolite) glucuronidation , but its role in benzoic acid metabolism is less defined. To assess:

  • Knockdown/knockout models : Use siRNA in HepG2 cells or CRISPR-edited organoids.
  • Enzyme kinetics : Measure Km and Vmax using recombinant UGT1A1 and LC-MS/MS quantification .
  • Clinical correlation : Analyze this compound levels in patients with Gilbert’s syndrome (UGT1A128 polymorphism) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.